molecular formula C15H16N2O5S B2882575 3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798677-53-8

3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2882575
CAS RN: 1798677-53-8
M. Wt: 336.36
InChI Key: JPQSAMWBFJOWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is also known as "Compound A" and has a molecular formula of C16H16N2O5S.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has shown that derivatives of thiazolidine-2,4-dione exhibit antimicrobial and antifungal activities. A study conducted by Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione derivatives, demonstrating weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans. This suggests the compound's potential utility in developing antimicrobial agents (Alhameed et al., 2019).

Anti-inflammatory Applications

Another research avenue explores the anti-inflammatory properties of thiazolidine-2,4-dione derivatives. Ma et al. (2011) synthesized compounds based on the thiazolidine-2,4-dione moiety that showed significant inhibition of inducible nitric oxide synthase (iNOS) activity, surpassing the commercial anti-inflammatory drug indomethacin in efficacy. This indicates its potential in treating inflammatory diseases (Ma et al., 2011).

Molecular Docking and Antimalarial Activity

The compound's versatility extends to antimalarial research, where Abdelmonsef et al. (2020) synthesized novel hybrid quinazolin-2,4-dione analogs with thiazolidine scaffolds, exhibiting potential antimalarial activity through in silico molecular docking studies against Plasmodium falciparum. This highlights the compound's role in developing new antimalarial agents (Abdelmonsef et al., 2020).

Anticancer Research

Thiazolidine-2,4-dione derivatives have also been explored for their anticancer properties. Azizmohammadi et al. (2013) designed and synthesized compounds bearing thiazolidine-2,4-dione, rhodanine, or hydantoin moieties as potential anticancer agents. The study revealed that specific structural modifications could modulate growth inhibition activity against various cancer cell lines, indicating the compound's potential in cancer treatment research (Azizmohammadi et al., 2013).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione are not fully understood due to the limited available research. Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity

Cellular Effects

The cellular effects of this compound are also not well-studied. Thiazolidine derivatives have been reported to have diverse therapeutic and pharmaceutical activity

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Thiazolidine derivatives have been reported to possess extensive biological potential

properties

IUPAC Name

3-[1-[2-(2-methoxyphenoxy)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-21-11-4-2-3-5-12(11)22-8-13(18)16-6-10(7-16)17-14(19)9-23-15(17)20/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQSAMWBFJOWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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